4-Hydroxy-2-methylpyrimidine-5-carbonitrile

描述

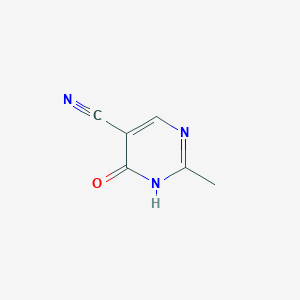

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C₆H₅N₃O. It is a pyrimidine derivative characterized by a hydroxyl group at the 4th position, a methyl group at the 2nd position, and a cyano group at the 5th position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-4,6-dihydroxypyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

化学反应分析

Types of Reactions: 4-Hydroxy-2-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-oxo-2-methylpyrimidine-5-carbonitrile.

Reduction: Formation of 4-hydroxy-2-methylpyrimidine-5-amine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Chemical Reactions

This compound undergoes various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The cyano group can be reduced to form amines.

- Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions .

Medicinal Chemistry

4-Hydroxy-2-methylpyrimidine-5-carbonitrile has shown potential as a lead compound for developing new therapeutic agents due to its biological activities. Its interactions with specific molecular targets suggest it may inhibit certain enzymes or pathways involved in cellular proliferation or microbial growth .

Biological Activities

Research indicates that this compound exhibits:

- Antimicrobial properties : It has been studied for its effectiveness against various microbial strains.

- Anticancer potential : Preliminary studies suggest it may inhibit cancer cell growth by targeting specific pathways .

Analytical Chemistry

In analytical applications, this compound serves as an intermediate in synthesizing more complex heterocyclic compounds. It is also utilized in fluorescence studies to explore its interactions with biomolecules such as tryptophan .

Industrial Applications

The compound finds utility in producing specialty chemicals and pharmaceuticals. Its unique structural features allow for modifications leading to compounds with tailored functionalities for specific industrial applications .

Anticancer Research

A study investigated the anticancer properties of this compound, demonstrating its ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways that control cell cycle progression .

Antimicrobial Studies

Another research effort focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a scaffold for developing new antimicrobial agents .

作用机制

The mechanism of action of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxyl and cyano groups play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

相似化合物的比较

4-Hydroxy-2-methylpyrimidine: Lacks the cyano group at the 5th position.

2-Methylpyrimidine-5-carbonitrile: Lacks the hydroxyl group at the 4th position.

4-Hydroxy-5-methylpyrimidine: Has a methyl group at the 5th position instead of a cyano group.

Uniqueness: 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

生物活性

4-Hydroxy-2-methylpyrimidine-5-carbonitrile (4-HMPCN) is a heterocyclic organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a hydroxyl group at the fourth position, a methyl group at the second position, and a cyano group at the fifth position of the pyrimidine ring. Its molecular formula is C6H5N3O, and it has a molecular weight of 135.12 g/mol .

Antimicrobial Properties

Research indicates that 4-HMPCN exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:

- Bacterial Activity : The compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values were reported as follows:

- Fungal Activity : It also exhibited antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum .

The biological activity of 4-HMPCN is primarily attributed to its interaction with specific molecular targets, particularly the Epidermal Growth Factor Receptor (EGFR). As an ATP-mimicking tyrosine kinase inhibitor, it influences several downstream signaling pathways that are critical in cancer cell proliferation and survival.

Study on Anticancer Activity

A study evaluated the anticancer potential of various pyrimidine derivatives, including 4-HMPCN, against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that compounds similar to 4-HMPCN exhibited IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells .

Comparison with Similar Compounds

The unique structural features of 4-HMPCN differentiate it from other pyrimidine derivatives. Below is a comparative table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-hydroxypyrimidine | Amino group at position 2 | Known for its role in nucleotide synthesis |

| 4-Hydroxypyrimidine | Hydroxyl group at position 4 | Less potent as an EGFR inhibitor |

| 6-Methylpyrimidine-4-carboxylic acid | Carboxylic acid group at position 4 | Exhibits different biological activity |

The combination of functional groups in 4-HMPCN contributes to its distinct biological activities, particularly its efficacy as an EGFR inhibitor compared to other similar compounds .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Hydroxy-2-methylpyrimidine-5-carbonitrile in laboratory settings?

The compound is synthesized via cyclization of precursors such as 2-methyl-4,6-dihydroxypyrimidine with cyanogen bromide (BrCN) in dimethylformamide (DMF) under reflux conditions (70–80°C). A base like sodium hydroxide is often added to stabilize intermediates. Purification involves recrystallization using ethanol or chromatography for high-purity yields (>95%) . Alternative routes include substituting methylthiopyrimidine derivatives, followed by oxidation to introduce hydroxyl groups, but this requires careful control of oxidizing agents (e.g., H₂O₂) to avoid over-oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : NMR (DMSO-d₆) shows characteristic peaks: δ 2.35 (s, CH₃), δ 8.20 (s, C5-H), and δ 10.20 (s, OH). NMR confirms the cyano group at δ 115 ppm and the carbonyl at δ 165 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity, with retention times calibrated against standards .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 135.12 [M+H]⁺ .

Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?

Stability studies recommend storage at –20°C in anhydrous conditions to prevent hydrolysis of the cyano group. Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition when protected from light. LC-MS is used to monitor degradation products like 4-hydroxy-2-methylpyrimidine-5-carboxylic acid .

Advanced Research Questions

Q. How does this compound interact with biological targets such as EGFR?

The compound acts as a competitive inhibitor of EGFR tyrosine kinase, with IC₅₀ values ranging from 0.5–2 µM in vitro. Molecular docking studies suggest the hydroxyl and cyano groups form hydrogen bonds with Thr766 and Met793 in the ATP-binding pocket. Mutant EGFR (T790M) inhibition requires structural modifications, such as introducing bulkier substituents at the 2-position to enhance binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cancer cell lines). To address this:

- Use standardized panels (e.g., NCI-60 for anticancer screening; CLSI guidelines for antimicrobial tests).

- Perform dose-response curves to compare EC₅₀ values across studies.

- Validate target engagement via kinase profiling assays (e.g., Eurofins KinaseProfiler) to confirm selectivity .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?

Key modifications include:

- Cyano Group Replacement : Substituting with carboxamide improves solubility but reduces kinase inhibition.

- Methyl Group Derivatization : Introducing electron-withdrawing groups (e.g., CF₃) at the 2-position enhances metabolic stability in microsomal assays .

- Prodrug Strategies : Esterification of the hydroxyl group increases oral bioavailability in rodent models .

Q. What analytical methods are recommended for detecting reaction intermediates during scale-up synthesis?

- In-situ FTIR : Monitors real-time formation of intermediates (e.g., nitrile stretching at 2215 cm⁻¹).

- UPLC-MS/MS : Identifies transient species like 4-hydroxy-2-methylpyrimidine-5-amine (reduction byproduct) with a detection limit of 0.1 ng/mL .

Q. Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions involving the hydroxyl group?

Low yields (<30%) occur due to poor leaving-group ability of –OH. Solutions include:

- Activating the hydroxyl group with N-methylimidazole-triflate to form a better leaving group.

- Using Mitsunobu conditions (DIAD, PPh₃) for substitutions with alcohols or amines .

Q. What controls are critical in fluorescence-based binding assays with biomolecules?

- Quenching Controls : Add potassium iodide to assess static vs. dynamic quenching.

- Competitive Binding : Use known ligands (e.g., ATP for kinase assays) to confirm specificity.

- Inner Filter Effect Correction : Adjust for absorbance overlap at excitation/emission wavelengths (e.g., 280 nm for tryptophan) .

属性

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPKYRXUBCRKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294229 | |

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27058-54-4 | |

| Record name | 27058-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。